tert-butyl N-[1-(N-hydroxycarbamimidoyl)cyclobutyl]carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(N-hydroxycarbamimidoyl)cyclobutyl]carbamate typically involves the reaction of hydroxylamine hydrochloride, potassium carbonate, and di-tert-butyl dicarbonate . The reaction conditions often include the use of solvents such as hexane for recrystallization to obtain pure crystals suitable for further analysis .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[1-(N-hydroxycarbamimidoyl)cyclobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
tert-butyl N-[1-(N-hydroxycarbamimidoyl)cyclobutyl]carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(N-hydroxycarbamimidoyl)cyclobutyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activities. Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-hydroxycarbamate: A related compound with similar structural features and applications.
N-tert-butoxycarbonylhydroxylamine: Another similar compound used in organic synthesis and biological studies.
Uniqueness
tert-butyl N-[1-(N-hydroxycarbamimidoyl)cyclobutyl]carbamate is unique due to its specific cyclobutyl ring structure and the presence of both hydroxycarbamimidoyl and carbamate functional groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
1251924-20-5 |
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Molecular Formula |
C10H19N3O3 |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
tert-butyl N-[1-[(E)-N'-hydroxycarbamimidoyl]cyclobutyl]carbamate |
InChI |
InChI=1S/C10H19N3O3/c1-9(2,3)16-8(14)12-10(5-4-6-10)7(11)13-15/h15H,4-6H2,1-3H3,(H2,11,13)(H,12,14) |
InChI Key |
NJCTYVNAPFQCMS-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1(CCC1)/C(=N\O)/N |
SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C(=NO)N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C(=NO)N |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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